molecular formula C8H9N3S B13074226 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine

1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B13074226
M. Wt: 179.24 g/mol
InChI Key: NBRMSDJEQOMIBP-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that contains both a thiophene ring and a pyrazole ring Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the condensation of a thiophene derivative with a hydrazine derivative to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst such as acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene or pyrazole ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings.

Scientific Research Applications

1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-amine share the thiophene ring structure.

    Pyrazole Derivatives: Compounds like 1H-pyrazole-4-carboxylic acid and 1H-pyrazole-4-amine share the pyrazole ring structure.

Uniqueness

1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine is unique due to the combination of the thiophene and pyrazole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both sulfur and nitrogen heteroatoms allows for diverse reactivity and interaction with biological targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C8H9N3S/c9-7-4-10-11(5-7)6-8-2-1-3-12-8/h1-5H,6,9H2

InChI Key

NBRMSDJEQOMIBP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN2C=C(C=N2)N

Origin of Product

United States

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